BIX02188

Catalog No.
S901933
CAS No.
1094614-84-2
M.F
C25H24N4O2
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BIX02188

CAS Number

1094614-84-2

Product Name

BIX02188

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30)

InChI Key

WGPXKFOFEXJMBD-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O

Synonyms

3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indole-6-carboxamide;

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O

Description

BIX02188 is a selective inhibitor of MEK5 with IC50 of 4.3 nM, also inhibits ERK5 catalytic activity with IC50 of 810 nM, and does not inhibit closely related kinases MEK1, MEK2, ERK2, and JNK2.BIX02188 significantly blocks MEK5 catalytic activity with IC50 of 4.3 nM and inhibits ERK5 catalytic activity with IC50 of 0.83 μM. It shows no activity against closely related kinases MEK1, MEK2, ERK1, p38α, JNK2, TGFβR1, EGFR, and STK16 with IC50 values of 1.8 μM for TGFβR1, 3.9 μM for p38α, and >6.3 μM for other kinases. Pretreatment with BIX02188 inhibits sorbitol-induced phosphorylation of ERK5 in HeLa cells in a dose dependent manner and displays no inhibitory activity against the phosphorylation of ERK1/2, p38, and JNK1/2 MAPKs. BIX02188 treatment alone for 24 hours in HeLa or HEK293 cells does not show any cytotoxic effect. BIX02188 inhibits transcriptional activation of MEF2C through the MEK5/ERK5 signaling cascade in active MEK5/ERK5/MEF2C-driven luciferase expression system in HeLa and HEK293 cells with IC50 values of 1.15 μM and 0.82 μM, respectively.
  • Kinase Inhibitors

    The molecule contains an indoline-6-carboxamide core, a common structural motif found in many kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. Development of selective kinase inhibitors is a major focus in cancer research []. Further studies are needed to determine if (Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide exhibits any inhibitory activity against specific kinases.

  • Antimicrobial Agents

    The presence of the dimethylamino group suggests potential antimicrobial properties. Compounds with this functional group can disrupt bacterial membranes, leading to cell death []. Further investigation is required to assess the in vitro and in vivo efficacy of (Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide against various microbial strains.

  • Organic Chemistry Studies

    The molecule possesses an interesting combination of functional groups, potentially making it a useful intermediate in organic synthesis. Researchers might explore its reactivity and use it as a building block for the design of more complex molecules with desired properties.

BIX02188 is a potent and selective inhibitor of the mitogen-activated protein kinase kinase 5, commonly referred to as MEK5. It is recognized for its ability to block the phosphorylation of extracellular signal-regulated kinase 5, known as ERK5, without affecting the closely related ERK1/2 pathways. BIX02188 has an IC50 value of approximately 4.3 nM for MEK5 and 0.83 µM for ERK5, indicating its high specificity and efficacy in targeting the MEK5/ERK5 signaling pathway .

BIX02188 primarily functions by inhibiting the MEK5 enzyme, which leads to decreased activation of ERK5. This inhibition results in reduced phosphorylation of downstream targets, such as AKT, contributing to apoptotic processes in various cell types, particularly those expressing oncogenic mutations like FLT3-ITD . The compound does not significantly influence the phosphorylation of ERK1/2, making it a valuable tool for dissecting specific signaling pathways .

The biological activity of BIX02188 is characterized by its ability to induce apoptosis in cancer cells that express mutated forms of FLT3. Studies have demonstrated that treatment with BIX02188 leads to significant apoptotic effects in these cells, suggesting its potential as an anti-cancer therapeutic agent . Additionally, BIX02188 has been shown to modulate various cellular processes linked to growth factor signaling and inflammation, highlighting its broader implications in cellular biology .

BIX02188 has diverse applications in research and potential therapeutic contexts:

  • Cancer Research: Used extensively in studies investigating the role of MEK5/ERK5 signaling in oncogenesis and apoptosis.
  • Signal Transduction Studies: Serves as a tool for elucidating specific signaling pathways involved in cell survival and proliferation.
  • Drug Development: Potential candidate for developing targeted therapies against cancers with aberrant MEK5/ERK5 signaling .

Interaction studies involving BIX02188 focus on its effects on various cellular pathways. Notably, it has been shown to induce compensatory activation of other MAPK pathways when MEK5 is inhibited. This suggests a complex interplay between different MAPK signaling cascades that could influence therapeutic strategies targeting these pathways . Furthermore, studies indicate that BIX02188 may affect the expression levels of several genes involved in apoptosis and cell cycle regulation.

BIX02188 can be compared with several similar compounds that also target the MAPK signaling pathways. Here are some notable examples:

Compound NameTargetIC50 (nM)Unique Features
BIX02189MEK510Compensatory activation of ERK1/2 observed
XMD8-92ERK550Directly inhibits auto-phosphorylation of ERK5
PD98059MEK1/210Inhibits both ERK1 and ERK2 pathways

BIX02188 stands out due to its selective inhibition of MEK5 without affecting other MAPKs like ERK1/2, making it particularly useful for studying the distinct roles of these pathways in cellular processes . Its unique profile allows researchers to dissect the specific contributions of MEK5/ERK5 signaling in various biological contexts.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

412.18992602 g/mol

Monoisotopic Mass

412.18992602 g/mol

Heavy Atom Count

31

UNII

4Y3VYY2X83

Wikipedia

Bix-02188

Dates

Modify: 2023-08-15

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